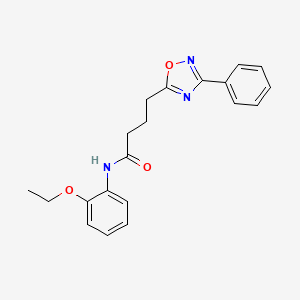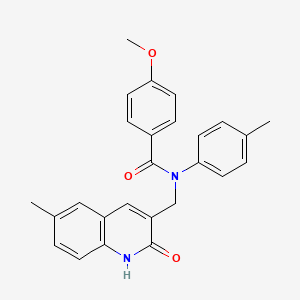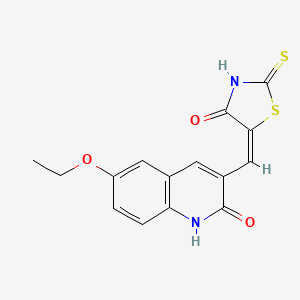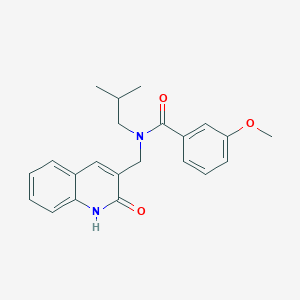![molecular formula C16H20N2O5S B7693023 N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BDP-9066 is a sulfonamide-based compound that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide is believed to exert its inhibitory effects on enzymes by binding to their active sites and preventing them from carrying out their normal functions. This mechanism of action has been demonstrated in studies involving a number of different enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that it may have a number of beneficial effects on the body. For example, studies have shown that it may be effective at reducing inflammation and oxidative stress, both of which are implicated in the development of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide for lab experiments is its potent inhibitory effects on enzymes, which make it a valuable tool for studying the role of these enzymes in disease progression. However, its limitations include its relatively high cost and the fact that it may not be effective at inhibiting all enzymes.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide. One area of interest is the development of new drugs based on its chemical structure, with researchers exploring the potential for these drugs to treat a variety of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide involves a multistep process that begins with the reaction of 5-hydroxymethyl-2H-1,3-benzodioxole with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with propan-2-amine and subsequently treated with sulfuryl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its use as an enzyme inhibitor, with studies suggesting that it may be effective at inhibiting the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-11(2)18-24(20,21)15-9-12(6-7-14(15)22-3)16(19)17-10-13-5-4-8-23-13/h4-9,11,18H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUTVFMYPUBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)
![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)





![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)


